(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol
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Overview
Description
(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a thiadiazole moiety and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the thiadiazole moiety, and subsequent functionalization with the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiadiazole-containing molecules. Examples include:
- (3S,4S)-3,4-Dimethylheptane
- (3S,4S)-3-Decyl-4-(3-{[3-(dimethylamino)propyl]sulfanyl}propyl)-2-oxetanone
Uniqueness
What sets (3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-10(16)4-5-14(6-7(10)15)9-11-8(12-17-9)13(2)3/h7,15-16H,4-6H2,1-3H3/t7-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNCALYBLZQSB-XVKPBYJWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C2=NC(=NS2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C2=NC(=NS2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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